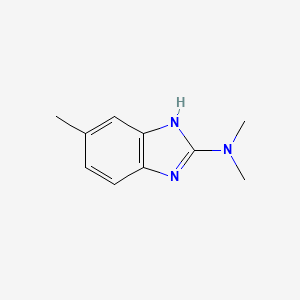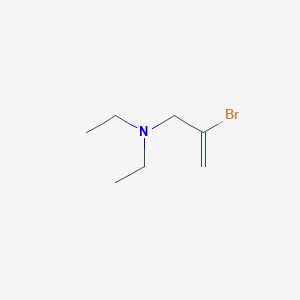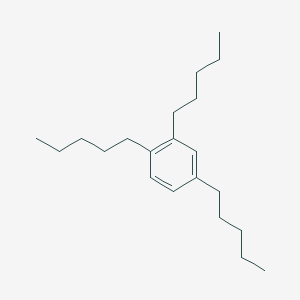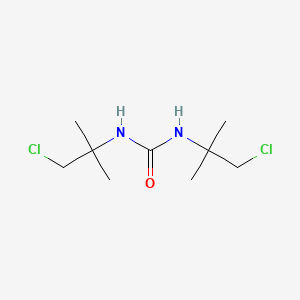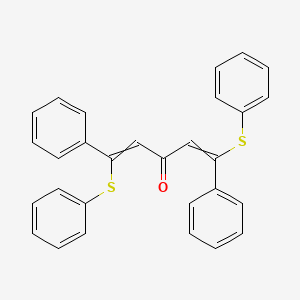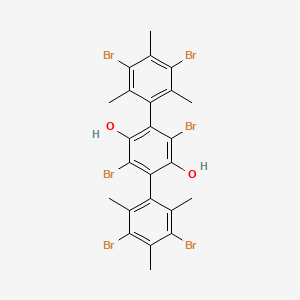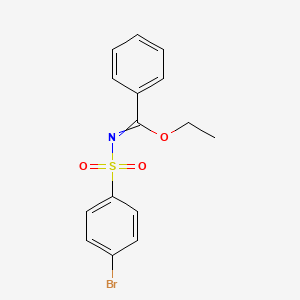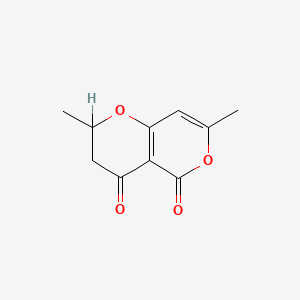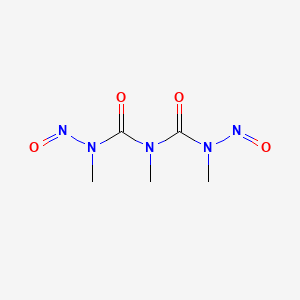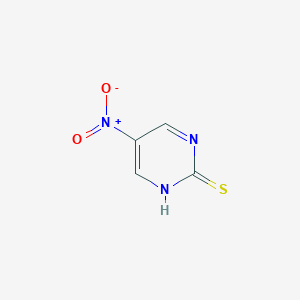
O-phenyl N-(4-methylphenyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-phenyl N-(4-methylphenyl)carbamothioate: is an organic compound with the molecular formula C14H13NOS. It is a member of the carbamothioate family, characterized by the presence of a thiocarbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-phenyl N-(4-methylphenyl)carbamothioate typically involves the reaction of phenol with 4-methylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiocarbamate linkage. The reaction can be represented as follows:
Phenol+4-methylphenyl isothiocyanate→O-phenyl N-(4-methylphenyl)carbamothioate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include dichloromethane and toluene, which help in dissolving the reactants and facilitating the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
O-phenyl N-(4-methylphenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to a thiol or amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
O-phenyl N-(4-methylphenyl)carbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of O-phenyl N-(4-methylphenyl)carbamothioate involves its interaction with specific molecular targets. The thiocarbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can disrupt key biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-phenyl N-(dimethylcarbamothioyl)-N-(4-methylphenyl)carbamothioate
- Carbamothioic acid, (4-methylphenyl)-, O-phenyl ester
Uniqueness
O-phenyl N-(4-methylphenyl)carbamothioate is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiocarbamate group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
22517-50-6 |
|---|---|
Formule moléculaire |
C14H13NOS |
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
O-phenyl N-(4-methylphenyl)carbamothioate |
InChI |
InChI=1S/C14H13NOS/c1-11-7-9-12(10-8-11)15-14(17)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,17) |
Clé InChI |
ZINUZVGHWGJAAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



